(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid

Heterocyclic synthesis Acylation selectivity Protecting group strategy

Unprotected 2-aminothiazole-4-acetic acid causes uncontrolled acylation, forming mixed mono-/bis-acyl byproducts and reducing yield. This Boc-protected derivative solves this: • Selective acylation at the acetic acid handle without side reactions. • Mild Boc deprotection (TFA) yields clean product, orthogonal to Cbz. • Validated in synthesis of β3-adrenergic agonists and cephalosporin antibiotics. • High-purity (≥97%) solid, ensuring reproducible multistep syntheses. Procure for efficient pharma intermediate synthesis.

Molecular Formula C10H14N2O4S
Molecular Weight 258.3 g/mol
CAS No. 89336-46-9
Cat. No. B049511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
CAS89336-46-9
Synonyms2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazoleacetic Acid;  2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)acetic Acid; 
Molecular FormulaC10H14N2O4S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)O
InChIInChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-6(5-17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15)
InChIKeyLNUBPLFRRHJPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Aminothiazoleacetic Acid: Specifications & Core Properties


(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid (CAS 89336-46-9), also known as Boc-2-amino-4-thiazole acetic acid, is a protected heterocyclic building block with the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol [1]. It features a thiazole core functionalized at the 2-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 4-position with an acetic acid moiety, with a reported melting point of 168°C and predicted density of 1.369±0.06 g/cm³ . The 2-aminothiazole scaffold is a significant structural feature in numerous biologically active molecules, including antibiotics, anticancer agents, and NSAIDs, making this Boc-protected derivative a strategically valuable intermediate for pharmaceutical and agrochemical synthesis [2].

Why Unprotected Thiazole Cannot Substitute in Multi-Step Synthesis


Direct substitution of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid with unprotected 2-aminothiazole-4-acetic acid in multi-step synthetic sequences leads to significant process failures. Without the Boc protecting group, the nucleophilic 2-amino moiety undergoes uncontrolled acylation, producing complex mixtures of mono-acyl, bis-acyl, and other side products that substantially reduce yield and purity [1]. In contrast, the Boc-protected derivative serves as a versatile intermediate that can be cleanly acylated followed by mild acidolytic deprotection—a process that is orthogonal to and incompatible with alternative protecting strategies such as Cbz (benzyl carbamate), which requires significantly stronger acidic or hydrogenolytic conditions for cleavage [2]. Furthermore, substitution of the 4-position acetic acid handle with alternative functional groups (e.g., ester or amide derivatives) alters both the reactivity profile and the downstream coupling options, precluding generic replacement without re-optimization of the entire synthetic route.

Differentiation Evidence: Boc vs. Unprotected Thiazoles


Acylation Selectivity: Boc Protection Advantage

In direct acylation reactions, 2-amino-4-Br/4-Cl thiazoles lacking Boc protection gave low yields of mixed products including undesired bis-acyl compounds, whereas acylation of the corresponding Boc-protected intermediates followed by mild deprotection afforded the desired thiazolides cleanly and in good yields [1].

Heterocyclic synthesis Acylation selectivity Protecting group strategy

Orthogonal Deprotection: Boc vs. Cbz

The Boc group can be cleaved by mild acidolysis (e.g., trifluoroacetic acid), whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions or hydrogenolysis for deprotection, providing orthogonal selectivity in syntheses employing multiple amine protecting groups [1].

Protecting group strategy Orthogonal deprotection Peptide coupling

Purity Consistency Across Vendor Batches

Multiple commercial vendors including TCI America and Chem-Impex consistently report purity specifications of ≥98.0% (HPLC) for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid [1].

Quality control Procurement specification HPLC purity

Optimal Application Scenarios & Procurement


2-Acylamino-4-halothiazole Synthesis

This compound is optimally procured when the synthetic route requires clean, high-yield acylation of a 2-aminothiazole scaffold. As demonstrated by Zheng et al. (2024), acylation of the Boc-protected intermediate followed by mild deprotection affords desired thiazolides cleanly and in good yields, avoiding the low-yield mixed product profiles observed with unprotected 2-amino-4-halothiazoles [1]. This application is particularly valuable for generating libraries of 2-acylamino-4-halothiazoles as potential antiviral thiazolides.

β3-Adrenergic Agonist Intermediate

The compound is specified as a reactant in the multi-step synthesis of phenylhydroxylmethylpyrrolidinylmetylphenylthiozolylacetaimde derivatives, which function as human β3 adrenergic receptor agonists [1]. A novel class of these agonists was designed with improved selectivity and metabolic stability versus previously disclosed β3-AR agonists, with lead compounds exhibiting excellent functional β3 agonist potency across species and good pharmacokinetic properties in rat, dog, and rhesus monkeys [2]. This application scenario justifies procurement for medicinal chemistry programs targeting metabolic disorders.

Cephalosporin Antibiotic Intermediate

This compound serves as a key intermediate in the synthesis of beta-lactam antibiotics, particularly third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefepime, as well as certain carbapenems [1]. The Boc-protected thiazole-4-acetic acid framework provides the necessary functionality for constructing the 7β-side chain acyl moiety characteristic of these clinically important antibacterial agents. Related thiazol-4-yl-acetic acid derivatives are established as valuable intermediates for cephem antibiotic preparation [2].

Orthogonal Amine Deprotection Strategy

When a synthetic sequence involves multiple amine functionalities requiring sequential deprotection, this compound's Boc group offers critical orthogonality. The Boc moiety can be cleaved by mild acidolysis (e.g., TFA) while remaining stable to hydrogenolysis conditions that would remove Cbz groups, and vice versa [1]. This allows procurement teams to select this intermediate for routes where selective deprotection of the 2-amino group must occur without disturbing other protected amines or acid-sensitive functionalities elsewhere in the molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.